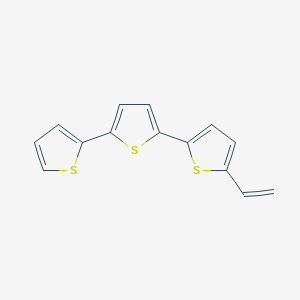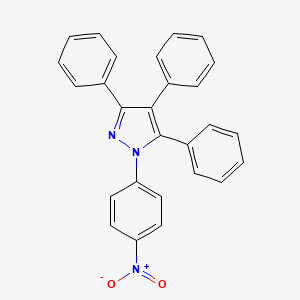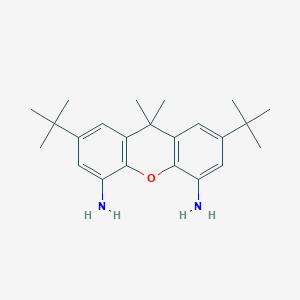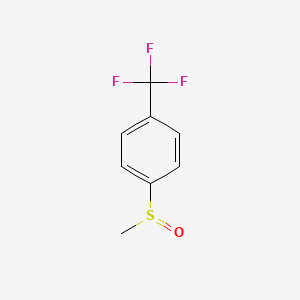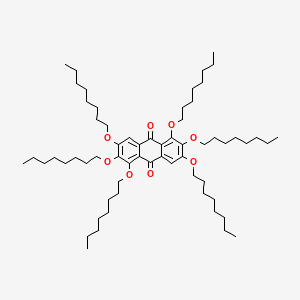![molecular formula C14H13NO4 B12544878 3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid CAS No. 848465-02-1](/img/structure/B12544878.png)
3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-énoïque est un composé organique synthétique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des dérivés de la benzopyranne, qui sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-[7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-énoïque implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction du 7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-carbaldéhyde avec l'acide malonique en présence d'une base telle que la pipéridine. La réaction est effectuée sous reflux, ce qui conduit à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-[7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-énoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les halogénures ou les amines en présence d'un catalyseur approprié.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés benzopyranniques substitués.
4. Applications de la recherche scientifique
L'acide 3-[7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-énoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de ses propriétés chromophores.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-[7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-énoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies métaboliques, conduisant à des effets thérapeutiques. Les voies moléculaires et les cibles exactes dépendent de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Éther éthylique de l'acide 4-(diméthylamino)-2-oxo-but-3-énoïque
- Acide 2-cyano-3-[4-(diphénylamino)phényl]acrylique
Comparaison
Comparé à des composés similaires, l'acide 3-[7-(diméthylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-énoïque présente des caractéristiques structurales uniques qui contribuent à ses propriétés chimiques et biologiques distinctes. Son noyau benzopyrannique et son groupe diméthylamino fournissent des interactions spécifiques avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
848465-02-1 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
3-[7-(dimethylamino)-4-oxochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO4/c1-15(2)10-4-5-11-12(7-10)19-8-9(14(11)18)3-6-13(16)17/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
PTNHUYXTDPIUAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


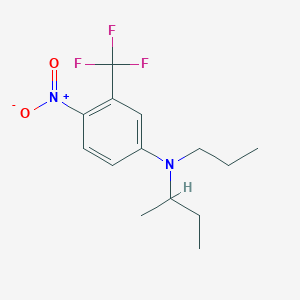
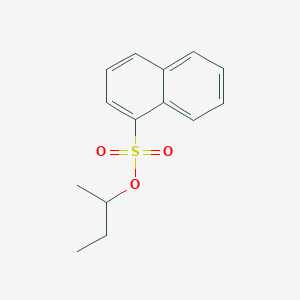
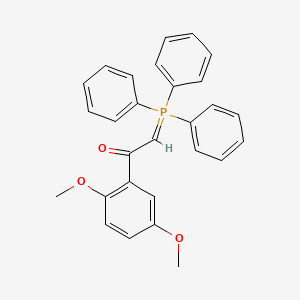

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

